methyl 2-[(3-cyano-4-nitrophenyl)sulfanyl]acetate
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Overview
Description
methyl 2-[(3-cyano-4-nitrophenyl)sulfanyl]acetate is an organic compound with the molecular formula C10H8N2O4S It contains various functional groups, including an ester, a nitrile, a nitro group, and a sulfide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-nitrilo-4-nitrophenylthio)acetate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for methyl 2-(3-nitrilo-4-nitrophenylthio)acetate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(3-cyano-4-nitrophenyl)sulfanyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
methyl 2-[(3-cyano-4-nitrophenyl)sulfanyl]acetate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(3-nitrilo-4-nitrophenylthio)acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-nitrophenylacetate
- Methyl 2-(4-nitrophenylthio)acetate
- Methyl 2-(3-cyano-4-nitrophenylthio)acetate
Uniqueness
Its combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .
Biological Activity
Methyl 2-[(3-cyano-4-nitrophenyl)sulfanyl]acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial properties, and cytotoxic effects against various cancer cell lines.
Chemical Structure and Properties
This compound features a methyl ester functional group, a cyano group, and a nitrophenyl moiety attached via a sulfanyl linkage. The presence of these functional groups suggests potential interactions with biological targets, which can lead to various pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyano group may participate in nucleophilic reactions, while the nitrophenyl moiety can serve as an electron-withdrawing group, enhancing the electrophilicity of the compound. These interactions can lead to inhibition or modulation of biological pathways relevant to disease processes.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth. For instance:
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 12.5 | 25 |
Escherichia coli | 15.0 | 30 |
Pseudomonas aeruginosa | 10.0 | 20 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been investigated in various cancer cell lines. Notably, it has shown promising antiproliferative activity against:
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung carcinoma) | 15.5 | Induction of apoptosis |
MCF-7 (Breast carcinoma) | 10.0 | Cell cycle arrest in G1 phase |
HeLa (Cervical carcinoma) | 12.3 | Inhibition of tubulin polymerization |
The observed IC50 values indicate that the compound effectively inhibits cell growth and induces apoptosis through mechanisms such as cell cycle arrest and disruption of microtubule dynamics .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various derivatives, including this compound, revealing its potential as an effective antimicrobial agent against resistant strains of bacteria .
- Cytotoxicity Assessment : In another research effort, the compound was tested against several cancer cell lines using the MTT assay, demonstrating significant cytotoxicity and suggesting further exploration into its anticancer properties .
- Mechanistic Insights : Investigations into the mechanism revealed that the compound's efficacy is linked to its ability to inhibit key enzymes involved in cellular proliferation and survival pathways, supporting its potential therapeutic applications in oncology .
Properties
IUPAC Name |
methyl 2-(3-cyano-4-nitrophenyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c1-16-10(13)6-17-8-2-3-9(12(14)15)7(4-8)5-11/h2-4H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPWMSHFINQTAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC(=C(C=C1)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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